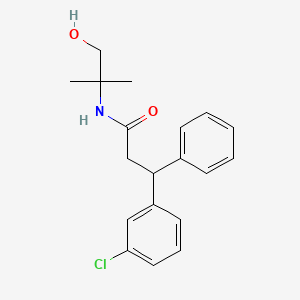![molecular formula C17H25N3O3 B6059020 N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea, also known as LMK-235, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called ureas, which have been widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, differentiation, and apoptosis. N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
For research may include the development of more potent analogs of N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea, the investigation of its pharmacokinetics and toxicity in humans, and the evaluation of its efficacy in clinical trials.
Synthesemethoden
The synthesis of N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea involves the reaction of N-isopropyl-N'-hydroxyurea with 2-(4-methoxyphenyl)ethyl isocyanate and 3-pyrrolidinone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes research, N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea has been shown to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)18-17(22)19-14-10-16(21)20(11-14)9-8-13-4-6-15(23-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHZAWXOMJMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6059027.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)